Bis(pentamethylcyclopentadienyl)iron(II)

Catalog No.
S1511170
CAS No.
12126-50-0
M.F
C20H30Fe
M. Wt
326.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(pentamethylcyclopentadienyl)iron(II)

CAS Number

12126-50-0

Product Name

Bis(pentamethylcyclopentadienyl)iron(II)

IUPAC Name

iron(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene

Molecular Formula

C20H30Fe

Molecular Weight

326.3 g/mol

InChI

InChI=1S/2C10H15.Fe/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2

InChI Key

SEYZDJPFVVXSRB-UHFFFAOYSA-N

SMILES

C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Fe]

Canonical SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Fe+2]

Here are some areas where Bis(pentamethylcyclopentadienyl)iron(II) finds applications in scientific research:

Catalyst for Organic Reactions:

Due to its unique electronic structure and ability to form various bonds, MeCp2Fe serves as a catalyst for several organic reactions. It can activate small molecules like hydrogen and carbon monoxide, enabling them to participate in various transformations. For example, researchers have utilized MeCp2Fe in:

  • Hydrodehalogenation: Removal of halogen atoms (Cl, Br, I) from organic molecules using hydrogen gas .
  • Hydrocarbonylation: Introduction of a formyl group (CHO) into organic molecules using carbon monoxide and hydrogen .
  • Polymerization: Formation of long chain molecules from smaller units. MeCp2Fe can be used to create various types of polymers, including polyisobutylene .

Precursor for Organometallic Synthesis:

MeCp2Fe acts as a versatile starting material for the synthesis of other organometallic compounds. Its iron center readily forms new bonds with various organic molecules and ligands, allowing researchers to construct complex and diverse organometallic species. These new compounds can then be employed in various applications, including catalysis, material science, and medicinal chemistry.

Material Science Applications:

The unique properties of MeCp2Fe have led to its exploration in material science research. For instance, researchers have investigated its potential use in:

  • Development of new magnetic materials: The electron-rich nature of MeCp2Fe can influence its magnetic properties, making it a candidate for creating novel magnetic materials .
  • Functionalization of graphene: MeCp2Fe has been used to modify the surface properties of graphene, a one-atom-thick sheet of carbon atoms, potentially leading to new applications in electronics and materials science .

Bis(pentamethylcyclopentadienyl)iron(II), also known as decamethylferrocene, is an organometallic compound characterized by its unique structure and properties. The chemical formula for this compound is Fe C5(CH3)5 2\text{Fe C}_5(\text{CH}_3)_5\text{ }_2 or C20H30Fe\text{C}_{20}\text{H}_{30}\text{Fe}. It consists of an iron(II) cation coordinated between two pentamethylcyclopentadienyl anions, which are modified versions of cyclopentadienyl rings where all hydrogen atoms are replaced by methyl groups. This results in a yellow crystalline solid that exhibits interesting redox properties and stability under various conditions .

Cp2Fe itself does not have a well-defined biological mechanism of action. However, its role lies in serving as a precursor or intermediate for the synthesis of other organometallic compounds with potential applications in catalysis or medicinal chemistry [].

  • Oxidation: The iron(II) core can be oxidized to iron(III), forming the monovalent cation decamethylferrocenium. This oxidation can occur in the presence of strong oxidants, leading to higher oxidation states, including iron(IV) when reacted with reagents like antimony pentafluoride .
  • Reduction: As a reducing agent, bis(pentamethylcyclopentadienyl)iron(II) can facilitate the reduction of oxygen to hydrogen peroxide in acidic solutions .
  • Functionalization: It has been utilized as an electron donor in redox reactions to functionalize materials such as graphene with metallic palladium .

The synthesis of bis(pentamethylcyclopentadienyl)iron(II) typically follows a method analogous to that used for ferrocene. The common synthetic route involves the reaction of lithium pentamethylcyclopentadienide with iron(II) chloride:

2Li C5Me5)+FeCl2Fe C5Me5)2+2LiCl2\text{Li C}_5\text{Me}_5)+\text{FeCl}_2\rightarrow \text{Fe C}_5\text{Me}_5)_2+2\text{LiCl}

This reaction yields the desired compound, which can be purified through sublimation techniques .

Bis(pentamethylcyclopentadienyl)iron(II) finds various applications across different fields:

  • Catalysis: It serves as a catalyst or precursor in organic synthesis and materials science due to its redox properties.
  • Material Science: The compound is utilized in functionalizing graphene and other nanomaterials, enhancing their electrical and catalytic properties .
  • Research: It is often used in laboratories for studies related to organometallic chemistry and electron transfer mechanisms.

Studies on the interactions of bis(pentamethylcyclopentadienyl)iron(II) primarily focus on its redox behavior and coordination chemistry. Its ability to act as an electron donor makes it a valuable compound for exploring electron transfer processes in organic reactions and material modifications. Research continues into its potential interactions with various substrates and catalysts.

Bis(pentamethylcyclopentadienyl)iron(II) shares similarities with several other organometallic compounds, particularly those belonging to the ferrocene family. Below is a comparison highlighting its uniqueness:

Compound NameFormulaKey Features
FerroceneFe C5H5)2\text{Fe C}_5\text{H}_5)_2Contains hydrogen instead of methyl groups; less sterically hindered.
DecamethylferroceneFe C5(CH3)5)2\text{Fe C}_5(\text{CH}_3)_5)_2Similar structure but more electron-donating due to methyl groups; more reducing than ferrocene.
Pentamethylcyclopentadienyliron(I)Fe C5(CH3)5)2+\text{Fe C}_5(\text{CH}_3)_5)_2^+A cationic form that may exhibit different reactivity patterns compared to bis(pentamethylcyclopentadienyl)iron(II).
Bis(cyclopentadienyl)iron(II)Fe C5H5)2\text{Fe C}_5\text{H}_5)_2Standard ferrocene structure; less bulky than bis(pentamethylcyclopentadienyl)iron(II).

The unique aspect of bis(pentamethylcyclopentadienyl)iron(II) lies in its enhanced reducing ability due to the presence of multiple methyl groups on the cyclopentadienyl rings, which increases electron density around the iron center compared to its analogs .

Hydrogen Bond Acceptor Count

2

Exact Mass

326.169686 g/mol

Monoisotopic Mass

326.169686 g/mol

Heavy Atom Count

21

Wikipedia

Decamethylferrocene

Dates

Modify: 2023-08-15

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